molecular formula C11H23NO3 B13573222 Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate

Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate

Cat. No.: B13573222
M. Wt: 217.31 g/mol
InChI Key: JGLXFUDRTNWFAP-UHFFFAOYSA-N
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Description

Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its branched structure and the presence of both tert-butyl and hydroxy functional groups, which can influence its reactivity and applications.

Preparation Methods

The synthesis of tert-butyl (2-ethyl-2-hydroxybutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-ethyl-2-hydroxybutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.

Industrial production methods for carbamates, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbamate group would yield an amine .

Scientific Research Applications

Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

    Medicine: Carbamates have been explored for their potential use in drug development, particularly as enzyme inhibitors.

    Industry: In industrial applications, carbamates are used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-ethyl-2-hydroxybutyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This property is useful in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate can be compared with other carbamates such as:

The uniqueness of this compound lies in its branched structure and the presence of both tert-butyl and hydroxy functional groups, which can influence its reactivity and applications.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-(2-ethyl-2-hydroxybutyl)carbamate

InChI

InChI=1S/C11H23NO3/c1-6-11(14,7-2)8-12-9(13)15-10(3,4)5/h14H,6-8H2,1-5H3,(H,12,13)

InChI Key

JGLXFUDRTNWFAP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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